1,5-Naphthyridine

Overview

Description

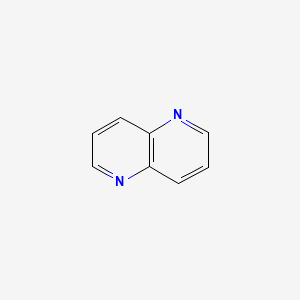

1,5-Naphthyridine is a nitrogen-containing heterocyclic compound with a bicyclic structure consisting of two fused pyridine rings. Its synthesis and reactivity have been extensively studied due to its versatile applications in medicinal chemistry and materials science. Key synthetic strategies include the Gould-Jacobs reaction, which involves condensation of 3-aminopyridines with carbonyl derivatives followed by cyclization (e.g., Scheme 3 in ). Recent advancements highlight its utility in cross-coupling reactions (Suzuki, Heck) and metallation to generate functionalized derivatives.

This compound derivatives exhibit notable biological activities, including antiproliferative, antibacterial, and antiviral effects, as well as applications in organic electronics (OLEDs, solar cells). Their aromaticity, studied via DFT and magnetic susceptibility calculations, reveals lower aromaticity compared to quinoline but higher than phenanthroline, influencing their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Naphthyridine can be synthesized through several methods. One common approach involves the condensation of benzophenone with naphthylamine under acidic conditions, followed by oxidation or reduction steps to yield the desired product . Another method includes the use of Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder reactions, which are classical synthetic protocols for constructing the this compound scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthyridine N-oxides.

Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Alkyl halides and bases are typically employed in substitution reactions.

Major Products

The major products formed from these reactions include N-alkyl substituted 1,5-naphthyridines, naphthyridine N-oxides, and various hydrogenated derivatives .

Scientific Research Applications

1,5-Naphthyridine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-naphthyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as inhibitors of topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting cytotoxic effects against cancer cells . The pathways involved can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Differences Between Naphthyridine Isomers

- Aromaticity: Quinoline > this compound > Phenanthroline.

- Reactivity : The position of nitrogen atoms dictates electrophilic substitution patterns. For example, this compound undergoes diphosphonylation via tandem 1,4-1,2 addition under microwave conditions, while 1,8-naphthyridine exhibits distinct reactivity due to differing charge distribution.

Research Findings and Data Tables

Table 3: Thermodynamic and Kinetic Data

| Property | This compound | 1,8-Naphthyridine |

|---|---|---|

| ΔG (H₂ release) | -3.64 kcal/mol | Not reported |

| Tandem Addition Yield | 85% (microwave) | <50% |

Table 4: Drug Development Candidates

Biological Activity

1,5-Naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, immunomodulatory effects, and potential applications in treating infectious diseases.

Overview of this compound

This compound is part of the naphthyridine family, which consists of nitrogen-containing bicyclic compounds. These compounds are known for their structural versatility and biological significance. The synthesis of various derivatives of this compound has been reported, leading to compounds with enhanced biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound derivatives. A significant area of research focuses on their ability to inhibit topoisomerase I (Top1), an enzyme critical for DNA replication and transcription. In vitro studies demonstrated that certain derivatives exhibit potent antiproliferative activity against various cancer cell lines.

Key Findings:

- Inhibition of Topoisomerase I : Several synthesized derivatives showed effective inhibition of Top1, which correlates with reduced cell proliferation in human colon cancer cells (COLO 205) .

- Cytotoxicity : Compounds derived from this compound were tested against cancer cell lines such as HeLa and HL-60, revealing significant cytotoxic effects .

- Mechanism of Action : The mechanism involves intercalation into DNA and induction of apoptosis through both p53-dependent and independent pathways .

Immunomodulatory Effects

Research indicates that some derivatives of this compound possess immunomodulatory properties . In a study involving rats with drug-induced colitis, certain compounds significantly reduced the production of pro-inflammatory mediators such as TNF-α and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored:

- Activity Against Plasmodium Species : Some fused 1,5-naphthyridines displayed high activity against Plasmodium falciparum and Plasmodium vivax, indicating their potential as antimalarial agents .

- Broad Spectrum : Other studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria .

Case Study 1: Anticancer Screening

A series of phenyl- and indeno-1,5-naphthyridine derivatives were synthesized and screened for anticancer activity. The results indicated that several compounds exhibited significant inhibitory effects against COLO 205 cells with IC50 values ranging from 10 to 20 µM .

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| Phenyl Derivative A | 15 | COLO 205 |

| Indeno Derivative B | 12 | HeLa |

| Indeno Derivative C | 18 | HL-60 |

Case Study 2: Immunomodulatory Activity

In a model of colitis induced in rats, a derivative of canthin-6-one (related to naphthyridines) was shown to significantly reduce levels of TNF-α and IL-6 by approximately 50% compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,5-naphthyridine derivatives, and how do reaction conditions influence product yield?

- Methodology : The Skrapp reaction using 3-aminopyridine derivatives and phosphoryl chloride (POCl₃) under reflux conditions is a classic method for synthesizing 1,5-naphthyridines. For example, deoxygenation of N-oxides (e.g., this compound 1-oxide) with phosphorus trichloride (PCl₃) yields this compound in ~60% efficiency . Substituent positioning can be controlled by blocking groups (e.g., ethoxycarbonyl) to direct nucleophilic attack to specific ring positions .

- Key Considerations : Temperature and solvent polarity significantly impact regioselectivity. For instance, amination at −40 °C favors σ-adducts at C-2, while warming to 10 °C shifts reactivity to C-4 .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Handling : Use personal protective equipment (PPE) including gloves, lab coats, and eye protection. Store in tightly sealed containers in well-ventilated areas to prevent inhalation exposure (H302: harmful if swallowed; H312: harmful in contact with skin) .

- First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for 15 minutes. Avoid inducing vomiting if ingested—seek immediate medical attention .

Advanced Research Questions

Q. How do this compound derivatives inhibit the TGF-β/ALK5 pathway, and what structural features enhance selectivity?

- Mechanistic Insight : Derivatives like 2-[3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine (RepSox) bind to ALK5’s ATP pocket, inhibiting autophosphorylation (IC₅₀ = 4–6 nM). Pyrazole and aminothiazole substituents improve selectivity over p38 MAP kinase by optimizing steric and electronic interactions .

- Validation : X-ray crystallography confirms binding modes, with compound 19 forming hydrogen bonds with ALK5’s hinge region .

Q. What reaction mechanisms govern electrophilic substitution in this compound, and how do substituents influence regioselectivity?

- Chlorination : Reaction with POCl₃ proceeds via nucleophilic attack at electron-rich positions. For this compound 1-oxide, chlorination favors C-4 due to N-oxide activation, whereas unoxidized derivatives show no reactivity under similar conditions .

- Steric Effects : Bulky substituents (e.g., nitro groups) hinder reactivity at adjacent positions, as seen in 5-nitroquinoline 1-oxide derivatives, which yield 20% 3-chloro products compared to <3% in this compound systems .

Q. How do solvent polarity and substituents affect tautomeric stability in 4,8-dioxygenated 1,5-naphthyridines?

- Computational Analysis : B3LYP/CC-PVDZ calculations reveal DN1 tautomers (O-atoms at C-4 and C-8) are most stable in the gas phase (DN1 > DN3 > DN2). Polar solvents (e.g., water) stabilize DN3 via solvation effects, with electron-withdrawing groups (e.g., -CF₃) enhancing dipole moments and tautomer redistribution .

Q. What spectroscopic and computational methods are used to characterize this compound’s electronic properties?

- NMR/IR : ¹H NMR chemical shifts correlate with electron density distributions; C-2 and C-4 exhibit deshielding due to adjacent nitrogen atoms . IR spectra in mineral oil identify vibrational modes linked to ring deformation and N-H stretching .

- NBO Analysis : Natural Bond Orbital (NBO) studies quantify hyperconjugative interactions, showing charge transfer from lone pairs of N-atoms to antibonding σ* orbitals of adjacent C-C bonds .

Properties

IUPAC Name |

1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLKTERJLVWEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180053 | |

| Record name | 1,5-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254-79-5 | |

| Record name | 1,5-Naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=254-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-Naphthyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ7JA3E5YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.